molecular formula C12H23NO3 B3185682 Tert-butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate CAS No. 1188264-81-4

Tert-butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate

Cat. No. B3185682
CAS RN: 1188264-81-4
M. Wt: 229.32 g/mol
InChI Key: ZDIZVOYIUYVPCG-UHFFFAOYSA-N
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Description

Tert-butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate, also known as TEHPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TEHPC is a piperidine derivative that has a unique chemical structure, making it an interesting compound to study.

Mechanism of Action

The mechanism of action of Tert-butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate is not yet fully understood. However, it has been shown to interact with various receptors in the body, including the dopamine receptor and the sigma-1 receptor. Tert-butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate has also been shown to have an affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in memory and learning processes.
Biochemical and Physiological Effects:
Tert-butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate has been shown to have various biochemical and physiological effects. Studies have shown that Tert-butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate can improve cognitive function and memory retention in animal models. Furthermore, Tert-butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate has been shown to exhibit antioxidant activity, which can help protect cells from oxidative stress. Tert-butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory conditions.

Advantages and Limitations for Lab Experiments

Tert-butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate has several advantages for lab experiments. First, it is relatively easy to synthesize, and high yields can be obtained with excellent purity. Second, Tert-butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate has excellent pharmacological properties, making it a promising compound for drug development. However, one limitation of Tert-butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate is that its mechanism of action is not yet fully understood, making it challenging to optimize its pharmacological properties fully.

Future Directions

There are several future directions for Tert-butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate research. One possible direction is to further investigate its mechanism of action to better understand its pharmacological properties fully. Another direction is to explore its potential therapeutic applications in various diseases, including neurodegenerative diseases and inflammatory conditions. Additionally, Tert-butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate can be used as a building block for the synthesis of other piperidine derivatives, which can be explored for their pharmacological properties. Overall, Tert-butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate has significant potential for scientific research, and further studies can lead to new discoveries and applications.

Scientific Research Applications

Tert-butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate has potential applications in various fields of scientific research. One of the most significant applications of Tert-butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate is in the development of new drugs. Tert-butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate has been shown to exhibit excellent pharmacological properties, making it a promising compound for drug development. Furthermore, Tert-butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate has been used as a building block for the synthesis of other piperidine derivatives, which have also shown excellent pharmacological properties.

properties

IUPAC Name

tert-butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-5-9-6-7-13(8-10(9)14)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIZVOYIUYVPCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCN(CC1O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718868
Record name tert-Butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate

CAS RN

1188264-81-4
Record name tert-Butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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